3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one
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Overview
Description
3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a naphthalene ring and a p-tolyl group, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between naphthaldehyde and p-tolylacetylene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar structure with a methoxy group instead of a p-tolyl group.
3-(Naphthalen-1-yl)oxiran-2-yl: Contains an oxirane ring instead of a prop-2-yn-1-one moiety.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a pyrazole ring instead of a prop-2-yn-1-one moiety
Uniqueness
3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one is unique due to its specific combination of a naphthalene ring and a p-tolyl group connected by a prop-2-yn-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C20H14O |
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Molecular Weight |
270.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-yn-1-one |
InChI |
InChI=1S/C20H14O/c1-15-9-11-18(12-10-15)20(21)14-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,1H3 |
InChI Key |
NUBHERQPYDWZJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C#CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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